molecular formula C29H44O8 B12360234 (3R,4S,5S)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one

(3R,4S,5S)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one

Cat. No.: B12360234
M. Wt: 520.7 g/mol
InChI Key: NEFYSBQJYCICOG-LGVKSGJWSA-N
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Description

The compound “(3R,4S,5S)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one” is a complex organic molecule with multiple chiral centers and functional groups. This compound is likely to be a derivative of a steroid or a related bioactive molecule, given its structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure, introduction of functional groups, and stereoselective reactions to ensure the correct configuration at each chiral center. Common synthetic methods may include:

    Aldol Condensation: To form carbon-carbon bonds.

    Hydroxylation: To introduce hydroxyl groups.

    Oxidation and Reduction: To modify oxidation states of various functional groups.

Industrial Production Methods

Industrial production of such compounds often involves biotechnological methods, such as microbial fermentation, or semi-synthetic routes where a naturally occurring precursor is chemically modified.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but may include various hydroxylated, oxidized, or reduced derivatives of the original compound.

Scientific Research Applications

This compound, given its structural complexity, is likely to have applications in various fields:

    Chemistry: As a synthetic intermediate or a target molecule in organic synthesis.

    Biology: As a probe to study biological pathways or as a ligand for receptor studies.

    Medicine: Potential therapeutic applications, possibly as a drug or a drug precursor.

    Industry: Use in the synthesis of complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of such a compound would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Steroids: Compounds with similar cyclopenta[a]phenanthrene core structures.

    Terpenoids: Molecules with similar hydroxylation patterns and chiral centers.

Uniqueness

The uniqueness of this compound lies in its specific configuration and functional groups, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C29H44O8

Molecular Weight

520.7 g/mol

IUPAC Name

(3R,4S,5S)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one

InChI

InChI=1S/C29H44O8/c1-14-16(15(2)37-25(14)34)10-24(33)28(5,35)23-7-9-29(36)18-11-20(30)19-12-21(31)22(32)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,31-33,35-36H,6-10,12-13H2,1-5H3/t14-,15+,16+,17+,19+,21-,22+,23+,24-,26-,27-,28-,29-/m1/s1

InChI Key

NEFYSBQJYCICOG-LGVKSGJWSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](OC1=O)C)C[C@H]([C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O

Canonical SMILES

CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O

Origin of Product

United States

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